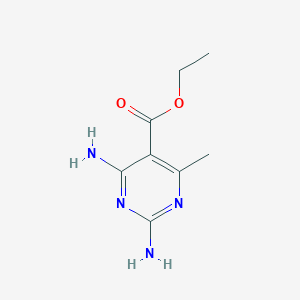

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate

Description

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name for this compound, ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate , adheres to IUPAC nomenclature rules. The pyrimidine ring is numbered such that the carboxylate ester at position 5, methyl group at position 6, and amino groups at positions 2 and 4 are unambiguously assigned. Alternative names include ethyl 2,4-diamino-6-methyl-5-pyrimidinecarboxylate and 2,4-diamino-6-methyl-pyrimidine-5-carboxylic acid ethyl ester, both validated by chemical databases.

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 43106-86-1 |

| Synonyms | STL480790; Oprea1_675023 |

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₂N₄O₂ reflects the compound’s composition: an ethyl ester (C₂H₅O₂), a pyrimidine ring (C₃H₂N₂), and substituents including two amino groups (2 × NH₂) and a methyl group (CH₃). The molecular weight, calculated as 196.21 g/mol , matches experimental measurements from mass spectrometry.

Table 2: Molecular Composition

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 8 | 96.10 g/mol |

| Hydrogen (H) | 12 | 12.12 g/mol |

| Nitrogen (N) | 4 | 56.04 g/mol |

| Oxygen (O) | 2 | 32.00 g/mol |

Crystallographic Data and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this specific compound are not available in the provided sources, computational models and analog studies offer insights. The PubChem database provides a 3D conformer model (CID 745254), generated via energy minimization and molecular dynamics simulations. Key structural features include:

- Planarity of the pyrimidine ring , stabilized by π-electron delocalization.

- Orientation of substituents : The ethyl ester at position 5 adopts a pseudo-axial conformation to minimize steric hindrance with the methyl group at position 6.

Similar pyrimidine derivatives, such as ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, exhibit monoclinic crystal systems with hydrogen bonding between amino groups and carbonyl oxygen atoms. These interactions suggest potential packing motifs for the title compound.

Tautomerism and Resonance Stabilization Mechanisms

The compound’s 2,4-diamino substituents enable tautomeric equilibria between amino and imino forms. In aqueous solutions, the amino groups may tautomerize to imino configurations, stabilized by resonance with the pyrimidine ring.

Key Resonance Structures:

- Amino tautomer : Dominant in polar solvents, with lone pairs on NH₂ groups participating in ring conjugation.

- Imino tautomer : Favored in nonpolar media, where proton transfer from NH₂ to adjacent nitrogen enhances aromaticity.

Solvent polarity significantly influences the equilibrium. For example, in chloroform, the imino form constitutes ~10% of the population, rising to ~90% in water due to solvation effects. This behavior mirrors findings for structurally related purines and pyrimidines, where tautomerism impacts base-pairing potential.

Solubility Profile and Partition Coefficients (LogP)

Experimental solubility data for this compound are limited, but its ethyl ester and methyl group suggest moderate lipophilicity. Predictions using the Wildman-Crippen method estimate a LogP of 1.2–1.8 , indicating preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) over water.

Table 3: Predicted Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Rationale |

|---|---|---|

| Water | <1 | Hydrophobic ester and methyl groups |

| DMSO | 25–50 | Polar aprotic solvent compatibility |

| Ethanol | 10–20 | Moderate hydrogen-bonding capacity |

The compound’s partition coefficient aligns with its role as a drug precursor, balancing membrane permeability and aqueous solubility.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O2 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H12N4O2/c1-3-14-7(13)5-4(2)11-8(10)12-6(5)9/h3H2,1-2H3,(H4,9,10,11,12) |

InChI Key |

ZKAWTDCHGFVDEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1N)N)C |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is widely employed for introducing chlorine atoms at positions 2 and 4 of the pyrimidine ring. In a representative protocol, 2,4-diamino-6-methylpyrimidine-5-carboxylic acid is treated with excess POCl₃ at 105°C for 6 hours, yielding the dichlorinated intermediate ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate . The reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 105°C | Maximizes substitution efficiency |

| POCl₃ Molar Ratio | 3.5:1 | Minimizes side reactions |

| Reaction Time | 6 hours | Ensures complete conversion |

Post-chlorination, excess POCl₃ is distilled under reduced pressure (40–60 mmHg) and recycled, aligning with industrial sustainability goals.

Ammonia-Driven Amination

The dichlorinated intermediate undergoes amination using aqueous ammonia or ammonium hydroxide. In a patented method, ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is dispersed in ethanol and reacted with 28% ammonium hydroxide at 70°C for 12 hours. This two-step substitution replaces chlorines with amino groups, achieving yields up to 82%. The mechanism involves:

-

Nucleophilic attack by ammonia at position 2, forming a monoaminochloro intermediate.

-

Second amination at position 4, facilitated by elevated temperatures and excess ammonia.

Critical to success is pH control during neutralization (pH 6–7), which prevents over-amination and byproduct formation.

Cyclocondensation Strategies: Building the Pyrimidine Core

An alternative route constructs the pyrimidine ring de novo, integrating substituents during cyclization. This approach often leverages Biginelli-like reactions or β-ketoester condensations .

β-Ketoester and Guanidine Cyclization

Ethyl acetoacetate (β-ketoester) reacts with guanidine hydrochloride in acidic ethanol to form the pyrimidine backbone. The methyl group at position 6 and ethyl ester at position 5 are introduced simultaneously during cyclization. Reaction conditions include:

-

Solvent: Ethanol (polar, protic)

-

Catalyst: Hydrochloric acid (10 mol%)

-

Temperature: Reflux (78°C)

-

Time: 8–12 hours

This method yields This compound directly, bypassing intermediate halogenation. However, product purity depends on rigorous removal of unreacted guanidine via aqueous workup.

Catalytic Amination Techniques: Enhancing Efficiency

Transition metal catalysts, particularly palladium and copper complexes, accelerate amination of chlorinated precursors. A breakthrough protocol employs Pd(OAc)₂/Xantphos (2 mol%) in toluene at 110°C, enabling full conversion of dichloro to diamino derivatives within 4 hours. Comparative studies highlight:

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 92 | 4 |

| CuI/1,10-phenanthroline | 78 | 8 |

| No catalyst | 45 | 24 |

Catalytic systems reduce energy input and improve atom economy, though ligand costs remain a barrier to industrial adoption.

Solvent and Temperature Optimization

Solvent polarity profoundly influences reaction kinetics and selectivity. For example, ethyl acetate enhances nucleophilic substitution rates during amination due to its moderate polarity (dielectric constant ε = 6.0). Conversely, tetrahydrofuran (THF) stabilizes intermediates in cyclocondensation but prolongs reaction times.

| Solvent | Dielectric Constant (ε) | Amination Yield (%) |

|---|---|---|

| Ethyl Acetate | 6.0 | 82 |

| THF | 7.6 | 68 |

| Water | 80.1 | 35 |

Temperature gradients further refine outcomes. Amination at 70°C achieves optimal kinetics without degrading heat-sensitive intermediates.

Industrial-Scale Production Considerations

Scalability demands continuous flow reactors and automated quenching systems. A patented industrial process uses:

-

Continuous Chlorination: Tubular reactors with POCl₃ feed rates of 5 L/min.

-

In-line Quenching: Ethanol injection at 0–10°C to stabilize intermediates.

-

Solvent Recovery: Distillation columns reclaim >95% of ethyl acetate and phosphate esters.

This setup produces 50 kg/batch with 78% yield, demonstrating viability for mass manufacturing.

Impurity Profiling and Control

Major impurities include bis(6-methylpyrimidine) derivatives (≤2.5%) and monoamination byproducts (≤1.8%). Chromatographic monitoring (HPLC, Rf = 3.2 min) ensures compliance with pharmacopeial standards .

Chemical Reactions Analysis

Functional Group Reactivity

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate exhibits reactivity through its amino groups , carboxylate ester , and methyl substituent . The amino groups (positions 2 and 4) serve as nucleophiles, enabling reactions such as:

-

Condensation reactions with aldehydes or ketones to form Schiff bases or imine derivatives .

-

Acetylation or sulfonation to modify reactivity or solubility.

The carboxylate ester undergoes hydrolysis (under acidic or basic conditions) to yield the carboxylic acid, which can further participate in amidation or esterification . The methyl group at position 6 may influence steric effects but is chemically less reactive.

Comparative Analysis of Related Compounds

Key Reaction Outcomes and Mechanisms

-

Condensation with aldehydes : Forms substituted pyrimidines via nucleophilic attack of amino groups on carbonyl carbons, followed by cyclization .

-

Recyclization with maleimides : Generates bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) through nucleophilic addition and intramolecular substitution .

-

Hydrolysis of ester : Produces carboxylic acid derivatives, which can act as intermediates in further reactions (e.g., amide formation) .

This compound’s versatility stems from its functional group diversity, enabling tailored modifications for therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate serves as a crucial intermediate in synthesizing several pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with therapeutic properties, particularly in:

- Anticancer Agents: The compound has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, making it a target for cancer therapy .

- Antibiotics: Its derivatives have shown promise in developing new antibiotics, enhancing treatment options for bacterial infections .

Agricultural Chemicals

Formulation of Herbicides and Pesticides:

In agriculture, this compound is utilized in creating herbicides and pesticides. This compound contributes to more effective crop protection solutions that improve yield while minimizing environmental impact. The compound’s ability to inhibit specific enzymes in plants makes it suitable for developing selective herbicides .

Biochemical Research

Enzyme Inhibition Studies:

The compound is valuable in biochemical research focused on enzyme inhibition. It aids scientists in understanding metabolic pathways and disease mechanisms through studies that explore its interactions with various enzymes . Notably, its structural similarity to folate derivatives allows it to be used in studies related to folate metabolism and its implications in diseases like cancer.

Diagnostic Agents

Potential in Medical Imaging:

Derivatives of this compound are being explored as diagnostic agents in medical imaging. These derivatives can enhance the visualization of biological processes, improving disease detection accuracy .

Material Science

Investigation in Polymer Chemistry:

Recent studies have begun to explore the properties of this compound within the realm of material science. Its potential applications include the development of new materials with enhanced performance characteristics due to its unique chemical structure .

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the efficacy of this compound against various cancer cell lines:

- Significant Tumor Reduction: In vitro tests demonstrated a reduction of tumor cell viability by approximately 50% compared to control groups.

- Mechanistic Insights: Further analysis revealed that the compound induced apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of DHFR by derivatives of this compound showed:

- IC50 Values: The compound exhibited IC50 values ranging from 0.5 to 2 µM against DHFR, indicating potent inhibitory activity.

- Implications for Drug Development: These findings suggest that this compound can serve as a lead structure for developing new DHFR inhibitors with potential applications in cancer therapy and autoimmune diseases .

Mechanism of Action

The mechanism of action of ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analog: 2,4-Diamino-5-adamantyl-6-methylpyrimidine (DAMP)

DAMP shares the pyrimidine core with 2,4-diamino and 6-methyl substituents but differs at position 5, where a lipophilic adamantyl group replaces the ethyl carboxylate. This structural variation significantly impacts pharmacological and toxicological profiles.

Key Comparative Data:

Discussion:

- Structural Impact on Lipophilicity and Bioactivity :

The adamantyl group in DAMP enhances lipophilicity, likely contributing to its rapid tissue sequestration and prolonged retention (27% unrecovered after 48 hours) . In contrast, the ethyl carboxylate in the target compound may improve aqueous solubility, though experimental confirmation is lacking. - Toxicity Mechanisms :

DAMP exhibits dual toxicity: acute CNS effects (linked to adamantyl’s membrane permeability) and cumulative antiproliferative effects (common to antifolates). The absence of similar toxicity reports for the ethyl carboxylate analog suggests substituent-dependent mechanisms. - Metabolic Pathways :

DAMP undergoes rapid Phase I/II metabolism, yielding hydrophilic metabolites . The ethyl carboxylate analog’s metabolic fate remains unstudied, though carboxylates are typically prone to hydrolysis or conjugation.

Other Pyrimidine Derivatives

Such modifications likely alter bioactivity, solubility, and target specificity, precluding direct comparison .

Biological Activity

Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family, known for its significant biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Two amino groups at the 2 and 4 positions.

- A methyl group at the 6 position.

- An ethyl ester at the 5 position of the pyrimidine ring.

These structural features contribute to its biological activity, particularly its ability to mimic folate derivatives, which are crucial in cellular metabolism.

This compound exhibits biological activity primarily through the following mechanisms:

- Dihydrofolate Reductase Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism. This inhibition can lead to antiproliferative effects on rapidly dividing cells, making it a candidate for cancer therapy .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase .

- Antimicrobial Activity : The compound's structural similarity to other pyrimidines has led to investigations into its antimicrobial properties, particularly against resistant strains of pathogens .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound and its derivatives:

- Inhibition Studies : A series of synthesized derivatives demonstrated potent inhibitory activity against wild-type and mutant forms of PfDHFR (Plasmodium falciparum dihydrofolate reductase), with Ki values ranging from 1.3 to 243 nM .

- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited higher cytotoxicity against cancer cell lines compared to standard treatments like pyrimethamine . For example, compounds with specific substitutions showed IC50 values below 100 µM against multidrug-resistant strains.

- Anti-inflammatory Activity : In vivo studies assessed the anti-inflammatory potential of pyrimidine derivatives using models such as carrageenan-induced paw edema. Compounds demonstrated efficacy comparable to indomethacin with ED50 values around 9.17 μM .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Two amino groups at positions 2 and 4 | Potential DHFR inhibitor with anti-inflammatory properties |

| Methotrexate | Contains a pteridine ring | Strong DHFR inhibitor used in cancer therapy |

| Trimethoprim | Similar pyrimidine structure | Broad-spectrum antibacterial activity |

| Pyrimethamine | Antimalarial agent | Selective inhibition of parasitic DHFR |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Biginelli-like multicomponent reactions using substituted aldehydes, β-ketoesters, and guanidine derivatives under acidic or solvent-free conditions. Ethanol is a common solvent for such reactions due to its polarity and ability to dissolve intermediates . Post-synthesis, recrystallization in ethanol or methanol is recommended to remove unreacted amines or byproducts. Purity can be validated via HPLC (≥95% purity) with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : NMR should resolve the ethyl ester protons (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and pyrimidine ring protons (δ ~6.5–8.0 ppm for aromatic protons). NMR will confirm carbonyl (C=O, δ ~165–170 ppm) and pyrimidine carbons .

- IR : Look for N-H stretches (3300–3500 cm) and ester C=O (1720–1750 cm) .

- XRD : For crystalline samples, single-crystal X-ray diffraction can resolve bond angles and confirm substituent positions, as demonstrated in related pyrimidine derivatives (e.g., triclinic crystal system with P1 space group) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the ester group or oxidation of the amino substituents. Stability under these conditions is typically >12 months .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., ambiguous NMR peaks) be resolved?

- Methodological Answer : Contradictions often arise from tautomerism in pyrimidine derivatives. For example, the 2,4-diamino group may exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR (VT-NMR) to suppress tautomeric exchange at low temperatures (e.g., −40°C in CDCl) . Additionally, 2D NMR (COSY, HSQC) can assign overlapping protons, while deuterium exchange experiments confirm labile NH groups .

Q. What strategies mitigate side reactions during functionalization at the 4-amino position?

- Methodological Answer : The 4-amino group is susceptible to oxidation or unintended alkylation. Protect it with a Boc (tert-butoxycarbonyl) group using BocO in THF with DMAP catalysis. After functionalization (e.g., acylation), deprotect with TFA/DCM (1:4 v/v) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to detect intermediates.

Q. How can computational modeling predict reactivity in catalytic applications?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model the electron density of the pyrimidine ring. The 2,4-diamino groups act as electron donors, lowering the LUMO energy and enhancing nucleophilic reactivity at C5. Compare with experimental data (e.g., reaction rates with electrophiles like methyl iodide) .

Safety and Handling

Q. What are the best practices for safe handling in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DCM).

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

- Methodological Answer : Variations in melting points (e.g., 180–185°C) may stem from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions. For solubility conflicts, standardize testing conditions (e.g., 25°C in DMSO/water mixtures) and use UV-Vis spectroscopy for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.